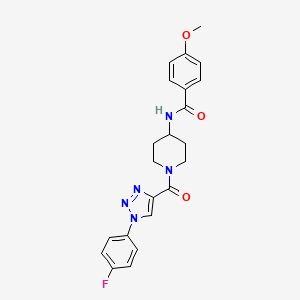

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Description

This compound features a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1 and a carbonyl-linked piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a 4-methoxybenzamide group.

Properties

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-31-19-8-2-15(3-9-19)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-6-4-16(23)5-7-18/h2-9,14,17H,10-13H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJYECPKBQZPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:

Synthesis of 4-fluorophenyl-1H-1,2,3-triazole: This can be achieved through a click chemistry reaction between 4-fluorophenyl azide and an alkyne.

Formation of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.

Coupling reactions: The triazole and piperidine derivatives are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final assembly: The methoxybenzamide group is introduced through an amide bond formation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester groups, enhancing the compound’s binding affinity and specificity. The fluorophenyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

- No direct data on the target’s biological activity, solubility, or toxicity were found.

- Structural comparisons rely on inferred electronic/pharmacophore effects rather than experimental binding data.

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews existing literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications to introduce the piperidine and methoxybenzamide moieties. The synthesis typically involves:

- Formation of Triazole : Utilizing 4-fluorophenyl azide and an appropriate alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Piperidine Attachment : The triazole derivative is then reacted with piperidine derivatives to form the piperidinyl triazole.

- Benzamide Formation : Finally, the methoxybenzamide group is introduced via acylation reactions.

Anticancer Properties

Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For example, a related compound, ZQL-4c, demonstrated strong inhibition of breast cancer cell proliferation by inducing apoptosis and G2/M phase arrest through the suppression of Notch-AKT signaling pathways . This suggests that this compound may exhibit similar mechanisms of action.

Antitubercular Activity

The compound's structure suggests potential activity against Mycobacterium tuberculosis. A series of benzamide derivatives have shown promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . The presence of the triazole moiety could enhance this activity due to its known interaction with biological targets involved in bacterial survival.

Case Studies

Case Study 1: Anticancer Activity

In a study assessing various triazole derivatives against breast cancer cell lines, compounds similar to this compound showed significant inhibition of cell proliferation and invasion. The mechanism was linked to increased reactive oxygen species (ROS) production and disruption of critical signaling pathways .

Case Study 2: Antitubercular Efficacy

Another investigation into substituted benzamides revealed that certain derivatives exhibited low cytotoxicity while maintaining effective inhibition against Mycobacterium tuberculosis with IC90 values indicating strong therapeutic potential without significant side effects .

Data Tables

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| ZQL-4c | Anticancer | Not specified | Breast cancer cells |

| Compound X | Anti-tubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |

| Compound Y | Anticancer | Not specified | Various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.